Bupirimate

Descripción general

Descripción

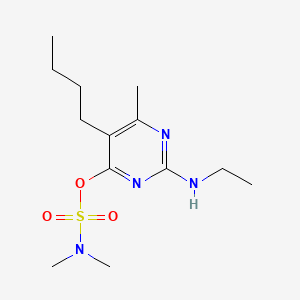

Bupirimate, known by its systematic name 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate, is a pyrimidine fungicide primarily used to control powdery mildew on various crops such as apples, pears, stone fruits, cucurbits, roses, strawberries, and other ornamentals . It was first marketed in 1975 and is known for its translaminar mobility and systemic translocation in the xylem .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bupirimate involves the reaction of 5-butyl-2-ethylamino-6-methylpyrimidin-4-ol with dimethylsulfamoyl chloride under basic conditions to form the dimethylsulfamate ester . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions: Bupirimate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert this compound back to its parent amine and alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products:

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Parent amine and alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Bupirimate is a pyrimidine fungicide effective against powdery mildew on various crops . However, its heavy and frequent use has led to concerns regarding pesticide residues in crops, potentially threatening human health and food safety .

Metabolism and Residue Dynamics:

- Metabolism in Plants this compound is extensively metabolized in plants. After foliar applications on strawberries and melons, this compound was detected shortly after application, but after 14 days, no single compound represented more than approximately 10% of the total radioactive residue (TRR) .

- Metabolites in Strawberries In strawberry fruit, 14 days after the last treatment, the main identified metabolites were this compound (0.027 mg eq/kg), ethirimol (0.031 mg eq/kg), hydroxyl‐ethirimol (0.044 mg eq/kg), and de‐ethylated ethirimol (0.012 mg eq/kg) .

- Metabolites in Melons In melon flesh, 3 days after the last treatment, the main identified metabolites were ethirimol (0.012 mg eq/kg), hydroxyl‐ethirimol (0.022 mg eq/kg), and de‐ethylated ethirimol (0.011 mg eq/kg), while this compound was not detected .

- Residues in Rotational Crops this compound and ethirimol were present at concentrations between < 0.001 and 0.015 mg/kg in rotational crops like wheat forage, spinach, and turnip, planted at various plant-back intervals after treatment . De-ethylated ethirimol was also found, with the highest concentration in wheat straw at 0.015–0.081 mg/kg .

Analytical Methods:

- Methods for Plants A method based on liquid chromatography with tandem mass spectrometry (LC–MS/MS) is available to monitor this compound and ethirimol residues in high water content and high acid commodities, with a limit of quantification (LOQ) validated at 0.01 mg/kg for each compound . this compound and ethirimol can also be incorporated in the multi-residue method DFG S19, extended version .

- QuEChERS Method this compound and ethirimol can be monitored in high water content and high acid content commodities with a LOQ of 0.005 mg/kg and in high oil content and dry commodities with a LOQ of 0.01 mg/kg using a multi-residue QuEChERS (LC–MS/MS) method .

- UPLC-MS/MS Method An ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established to simultaneously detect this compound and ethirimol residues, based on QuEChERS pretreatment .

Maximum Residue Limits (MRLs) and Risk Assessment:

- MRL Proposals The available data are sufficient to derive MRL proposals and risk assessment values for all fruit crops, except for table/wine grapes and aubergines, for which only tentative MRL proposals and risk assessment values were derived . Data was insufficient for ethirimol in aubergines and for all other crops .

- Dietary Risk Assessment A dietary risk assessment in China indicated that this compound and ethirimol in cucumber had a low long-term dietary risk to the general population .

Environmental Fate:

- Persistence this compound may be moderately persistent in both soil and aquatic systems, depending on local conditions .

- Impact on Anaerobic Fermentation The presence of bromuconazole, another fungicide, in organic waste anaerobic fermentation can inhibit methane production, potentially causing accumulation of volatile fatty acids in leachate .

Toxicity and Safety:

- Human Health this compound has low oral toxicity to mammals but is a skin and eye irritant . It is also a potential skin sensitizer .

- Handling this compound is classified as slightly hazardous and requires appropriate handling precautions .

Table of this compound Properties

Mecanismo De Acción

Bupirimate exerts its fungicidal effects by inhibiting the sporulation of fungi. It targets the biosynthesis of nucleic acids in fungal cells, disrupting their growth and reproduction. The compound is absorbed by the plant and translocated to the site of infection, where it inhibits the development of fungal spores .

Comparación Con Compuestos Similares

Bupirimate is part of a group of pyrimidine fungicides, which includes:

- Dimethirimol

- Ethirimol

- Fenarimol

- Triarimol

Uniqueness: this compound is unique among these compounds due to its specific efficacy against apple powdery mildew caused by the fungus Podosphaera leucotricha, which the other compounds are less effective against . Additionally, this compound’s translaminar mobility and systemic translocation make it particularly effective in controlling fungal infections within plant tissues .

Actividad Biológica

Bupirimate is a systemic fungicide widely used in agriculture, particularly for controlling various fungal diseases in crops. Its biological activity encompasses a range of effects on pathogens, metabolism in plants and animals, and implications for food safety. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates primarily through its action as a systemic fungicide. It inhibits the growth of fungi by interfering with their cellular processes, particularly affecting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to cell membrane disruption and ultimately results in fungal cell death. The compound is effective against a variety of fungal pathogens, including those responsible for powdery mildew and other foliar diseases.

Efficacy Against Fungal Pathogens

Research has demonstrated that this compound exhibits significant antifungal activity against several key pathogens. Below is a summary of its efficacy based on various studies:

| Pathogen | Efficacy (EC50 μg/mL) | Reference |

|---|---|---|

| Botrytis cinerea | 12.5 | |

| Sphaerotheca fuliginea | 15.0 | |

| Phytophthora infestans | 10.0 |

These values indicate the concentration required to inhibit 50% of fungal growth, showcasing this compound's potency.

Residue Dynamics and Metabolism

This compound undergoes extensive metabolism in plants and animals. Studies have shown that after application to crops such as strawberries and melons, this compound is rapidly metabolized, with significant residues only detected shortly after treatment. The following table summarizes the metabolism findings:

| Crop | Main Residues Detected | Concentration (mg eq/kg) | Time Post-Application |

|---|---|---|---|

| Strawberries | This compound | 0.027 | 14 days |

| Ethirimol | 0.031 | 14 days | |

| Melons | Ethirimol | 0.012 | 3 days |

Safety and Maximum Residue Levels (MRLs)

| Crop Type | Proposed MRL (mg/kg) |

|---|---|

| Strawberries | 0.01 |

| Melons | 0.01 |

| Grapes | Tentative |

These levels are crucial for ensuring food safety and minimizing consumer exposure to pesticide residues .

Case Studies

- Strawberry Treatment Study : In a controlled study involving multiple applications of this compound on strawberries, researchers observed effective control of Botrytis cinerea. The compound significantly reduced disease incidence compared to untreated controls.

- Efficacy in Melons : A field trial demonstrated that this compound effectively controlled powdery mildew in melons, leading to increased yield and improved fruit quality.

Propiedades

IUPAC Name |

[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKJPMWIHSOYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041688 | |

| Record name | Bupirimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale tan solid; [Merck Index] | |

| Record name | Bupirimate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000075 [mmHg] | |

| Record name | Bupirimate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41483-43-6 | |

| Record name | Bupirimate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupirimate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041483436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupirimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIRIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCJ121RIOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bupirimate targets adenosine deaminase (EC 3.5.4.4), an enzyme involved in purine salvage, in powdery mildew fungi [].

A: While the exact mechanism of resistance remains unclear, this compound is known to stop mildew infection at the appressorial stage, although it also affects later stages of mildew development [].

ANone: The molecular formula of this compound is C13H24N4O3S, and its molecular weight is 316.4 g/mol.

A: Research indicates that this compound is susceptible to degradation when exposed to direct sunlight and UV rays. Degradation was found to be more pronounced in summer than in winter, and varied depending on the time of day and distance from the UV source [].

A: this compound is often formulated as an emulsifiable concentrate (EC) [, , , , , , , ], but can also be found in formulations like wettable powders, missible oils, suspensions, water dispersible granules, and microemulsions [, ].

A: Yes, the European Food Safety Authority (EFSA) has reviewed and established MRLs for this compound in various food products [].

ANone: Researchers have employed various methods, including:

- In vivo studies: Pot tests and field trials on cucumbers [, ], roses [, ], and butternut squash [] have demonstrated this compound's efficacy in controlling powdery mildew.

- Greenhouse experiments: Studies have been conducted in controlled environments to assess this compound's efficacy on tomatoes [] and roses [].

- Leaf-disc assays: This in vitro method was used to determine the sensitivity of different Podosphaera xanthii populations to this compound [].

A: While resistance to related compounds like ethirimol and dimethirimol has been observed, no resistance to this compound was detected in a Spanish study of Podosphaera xanthii isolates collected between 2002 and 2011 [].

ANone: Several analytical methods have been employed, including:

- High-performance liquid chromatography (HPLC) with UV detection: This method has been used for this compound analysis in various studies, including those evaluating its presence in greenhouse worker gloves [], degradation under sunlight and UV rays [], and for determining residues in cucumbers [].

- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for structural identification of this compound and its impurities [], and for quantifying its presence in agricultural products [].

- Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This method was used to analyze this compound and its metabolite ethirimol in cucumber samples [].

A: While this compound is reported to have low toxicity to mammals, it has been found to be harmful to some aquatic organisms []. Its presence in water runoff from agricultural fields is a concern [], and research has focused on its degradation through methods like electrochemical oxidation [].

A: Research indicates that the soil matrix significantly influences the degradation rate of this compound during photolysis []. Factors like sand and organic matter content play a crucial role in its breakdown.

ANone: Studies mentioned validation parameters such as:

- Linearity: A linear correlation coefficient of 0.9998 was reported for an HPLC method [].

- Precision: Variation coefficients were as low as 0.43% for the same HPLC method [].

- Recovery: Recoveries ranged from 70.0% to 99.83% depending on the method and matrix [, , ].

ANone: Several alternative fungicides have been investigated, including:

- For roses: Fenapanil and nuarimol were found effective as fumigants against powdery mildew [].

- For butternut squash: Tank mixes of systemic fungicides (benomyl, this compound) with protectant fungicides (chlorothalonil, mancozeb) showed promise in controlling powdery mildew [].

- For strawberries: Fungicides like quinoxyfen, cyflufenamid, proquinazid, and azoxystrobin + difenoconazole were found to be effective against powdery mildew [, ].

A: 2-aminopyrimidines, including this compound, were introduced over 30 years ago as fungicides specifically targeting powdery mildew [].

ANone: Studies on this compound involve expertise from various disciplines, including:

- Analytical chemistry: Developing and validating methods for detection and quantification in different matrices [, , , , , ].

- Agricultural science: Evaluating efficacy against powdery mildew in various crops under different conditions [, , , , , , ].

- Environmental science: Investigating this compound's fate in the environment, degradation pathways, and potential ecotoxicological effects [, , ].

- Toxicology: Assessing potential risks to human health and the environment [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.